molecular formula C6H8N2O3 B6227638 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1282329-59-2

4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6227638
CAS No.: 1282329-59-2
M. Wt: 156.14 g/mol
InChI Key: MTCFHHJNRCHACG-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1282329-59-2

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

4-methoxy-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10)

InChI Key

MTCFHHJNRCHACG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)OC)C(=O)O

Purity

95

Origin of Product

United States

Computational and Theoretical Investigations of 4 Methoxy 1 Methyl 1h Pyrazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Group

The carboxylic acid group is expected to undergo typical reactions, such as:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Amide Formation: Reaction with an amine to form an amide, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride).

Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent.

Reactions Involving the Pyrazole (B372694) Ring

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing methoxy (B1213986) and carboxylic acid groups.

Applications in Agrochemical and Material Science

Agrochemical Science

Pyrazole-containing molecules are known to exhibit a wide range of biological activities, making them valuable scaffolds in the development of new agrochemicals. Many commercial herbicides, fungicides, and insecticides feature a pyrazole core. The specific substitution pattern on the pyrazole ring is crucial for its biological activity. It is plausible that derivatives of this compound could be investigated for such applications.

Material Science

The utility of pyrazole derivatives in material science often stems from their ability to act as ligands for metal complexes, leading to materials with interesting electronic and photophysical properties.

Pyrazole-based azo dyes are a well-established class of colorants. The pyrazole moiety can act as a coupling component in the synthesis of azo dyes, and the substituents on the ring can be used to tune the color and properties of the resulting dye.

Organic compounds with extended π-systems, including certain heterocyclic structures like pyrazole, are of interest in the field of electronic materials. They can be explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The electronic properties of such molecules can be modified through chemical synthesis.

The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, making pyrazole derivatives versatile ligands in coordination chemistry. The resulting metal complexes can have applications in catalysis, luminescence, and as magnetic materials. The carboxylic acid group on this compound can also participate in metal coordination, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for probing the molecular structure of "4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid". By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would be used to identify the number of chemically distinct protons, their local electronic environment, and their connectivity through spin-spin coupling. For "this compound", one would expect to observe distinct signals for the methyl group attached to the pyrazole (B372694) nitrogen (N-CH₃), the methoxy (B1213986) group protons (O-CH₃), the proton on the pyrazole ring, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) of these protons would provide insight into the electronic structure of the molecule. For instance, the acidic proton would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. This includes the carbons of the pyrazole ring, the methyl and methoxy groups, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon would be characteristically downfield.

Hypothetical ¹H NMR Data for this compound

Assignment Hypothetical Chemical Shift (ppm) Multiplicity Integration
N-CH₃~3.8Singlet3H
O-CH₃~4.0Singlet3H
Pyrazole-H~7.5Singlet1H
COOH>10Broad Singlet1H

Hypothetical ¹³C NMR Data for this compound

Assignment Hypothetical Chemical Shift (ppm)
N-CH₃~35-40
O-CH₃~55-60
Pyrazole-C3~140-145
Pyrazole-C4~110-115
Pyrazole-C5~155-160
C=O (Carboxylic Acid)~165-170

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of "this compound" and for gaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₆H₈N₂O₃). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, as characteristic fragments would be expected from the loss of groups such as the methoxy, methyl, or carboxylic acid moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of "this compound", characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-O stretches of the methoxy and carboxylic acid groups, and C-H stretches of the methyl and methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring system, being an aromatic heterocycle, would be expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these absorptions (λmax) can be influenced by the substituents on the ring, providing further evidence for the structure of "this compound".

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should "this compound" be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and provide valuable insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

Chromatographic Methods for Mixture Separation and Purity Analysis

Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of novel compounds is the development of efficient and environmentally benign synthetic methodologies. While general methods for the synthesis of pyrazole (B372694) carboxylic acids are known, optimizing these for 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a key area for future research. researchgate.net

Current synthetic strategies for related pyrazole derivatives often involve multi-step processes that may suffer from moderate yields and the use of hazardous reagents. researchgate.net Future research should focus on the development of one-pot syntheses and multicomponent reactions, which are known for their high atom economy and reduced waste generation. rsc.orgmdpi.com The exploration of solvent-free reaction conditions or the use of greener solvents would further enhance the sustainability of the synthesis. mdpi.com Moreover, catalytic methods, potentially employing earth-abundant metals, could offer more efficient and selective routes to this and related pyrazole carboxylic acids.

| Green Chemistry Approaches | Use of safer solvents and reagents, reduced environmental impact. mdpi.com | May require significant methods development. |

Exploration of Underexplored Reactivity Profiles and Novel Transformations

The reactivity of this compound is dictated by its constituent functional groups: the pyrazole ring, the methoxy (B1213986) group, the methyl group, and the carboxylic acid. The pyrazole ring itself is susceptible to electrophilic substitution, primarily at the C4 position if unsubstituted, but the existing methoxy group at this position in the target molecule will influence its reactivity. pharmaguideline.com The carboxylic acid group can undergo typical transformations such as esterification, amidation, and reduction.

Future research could explore novel transformations that leverage the interplay between these functional groups. For instance, intramolecular reactions could be designed to create fused heterocyclic systems. The pyrazole ring is known to be stable to many oxidizing and reducing agents, allowing for selective transformations of the carboxylic acid group. globalresearchonline.net However, under strong basic conditions, deprotonation at C3 can lead to ring-opening, a reactivity profile that could be further explored. pharmaguideline.com The development of novel transformations of pyrazole derivatives is an active area of research. mdpi.com

Advanced Computational Modeling for Rational Design and Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular properties and reactivity, and guiding the rational design of new molecules. eurasianjournals.com For this compound, computational modeling can be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can provide a deep understanding of the molecule's frontier molecular orbitals (HOMO and LUMO), which is crucial for predicting its behavior in chemical reactions. nih.gov Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives with various biological targets, thereby guiding the design of new potential therapeutic agents. nih.govnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related pyrazole carboxylic acids to develop models that predict their biological activity based on their structural features. nih.gov

Table 2: Potential Applications of Computational Modeling

Computational Method Application to this compound
Density Functional Theory (DFT) Prediction of molecular geometry, electronic structure, and spectroscopic properties. nih.gov
Molecular Docking In silico screening for potential biological targets and prediction of binding modes. nih.gov
Molecular Dynamics (MD) Simulations Study of the conformational flexibility and interactions with solvent or biological macromolecules. eurasianjournals.com

| QSAR Modeling | Development of predictive models for the biological activity of derivatives. nih.gov |

Expansion of Non-Prohibited Applications in Emerging Fields

The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. globalresearchonline.netmdpi.comnih.gov Consequently, a significant area for future research is the exploration of the potential medicinal applications of this compound and its derivatives. globalresearchonline.netmdpi.com

Beyond medicinal chemistry, pyrazole carboxylic acids are gaining attention as versatile building blocks in materials science. They can act as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and sensing. researchgate.netresearchgate.net The specific substitution pattern of this compound could lead to MOFs with unique properties. Furthermore, the incorporation of this compound into microporous organic polymers could yield materials with high performance for applications such as CO2 capture. acs.org

Q & A

Q. What are the standard synthetic routes for 4-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or related precursors. For example, derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization involves adjusting reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios. Catalytic methods, such as Pd(PPh₃)₄-mediated coupling for functionalization, can introduce aryl groups at specific positions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. How does the presence of the methoxy group influence the compound's reactivity and solubility?

The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its electron-donating nature. It also directs electrophilic substitution reactions to the pyrazole ring’s 4-position. However, steric hindrance from the methyl group at N1 can limit accessibility for further functionalization .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental spectral data for this compound?

Discrepancies often arise from solvent effects or tautomerism. For example, DFT calculations (e.g., B3LYP/6-311++G(d,p)) may predict a dominant keto form, while X-ray data reveal enol tautomers stabilized by intramolecular hydrogen bonds. Researchers should validate computational models using solvent correction terms (e.g., PCM) and compare multiple tautomers .

Q. How can researchers mitigate byproduct formation during Suzuki-Miyaura coupling of pyrazole-carboxylic acid derivatives?

Common byproducts include deboronated aryl species or homocoupling products. Strategies include:

  • Using degassed solvents to prevent oxidation.
  • Optimizing Pd catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄).
  • Introducing electron-withdrawing groups on the boronic acid to enhance coupling efficiency .

Q. What are the challenges in crystallizing this compound, and how can they be resolved?

The compound’s polarity and tendency to form hydrates complicate crystallization. Slow evaporation from mixed solvents (e.g., ethanol/water) at controlled humidity (40–60% RH) yields high-quality crystals. Co-crystallization with amines (e.g., triethylamine) can stabilize the carboxylic acid via salt formation .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • pH Stability : Perform HPLC analysis after incubating the compound in buffers (pH 1–13) at 25°C for 24 hours. Degradation is likely in strongly acidic/basic conditions due to hydrolysis of the ester or methoxy groups.
  • Thermal Stability : TGA/DSC can identify decomposition temperatures (>220°C for the core structure) .

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

  • Docking : AutoDock Vina or Schrödinger Glide for binding affinity predictions.
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.
  • QM/MM : For detailed electronic interaction analysis at active sites .

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